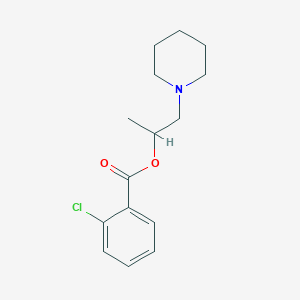
1-(Piperidin-1-yl)propan-2-yl 2-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Piperidin-1-yl)propan-2-yl 2-chlorobenzoate, also known as BTCP, is a synthetic compound that belongs to the class of psychoactive substances. It is a potent dopamine reuptake inhibitor and has been extensively studied for its effects on the central nervous system.
Mecanismo De Acción
1-(Piperidin-1-yl)propan-2-yl 2-chlorobenzoate is a potent dopamine reuptake inhibitor. It blocks the reuptake of dopamine by neurons, leading to an increase in dopamine levels in the synapse. This increase in dopamine levels is thought to be responsible for the psychoactive effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to increase locomotor activity in animals, indicating a stimulant effect. It has also been shown to increase dopamine release in the nucleus accumbens, a brain region that is involved in reward processing. This compound has been shown to have reinforcing effects in animal studies, indicating its potential for abuse.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Piperidin-1-yl)propan-2-yl 2-chlorobenzoate has been used extensively in animal studies investigating the role of dopamine in reward processing and addiction. Its potent dopamine reuptake inhibiting effects make it a valuable tool for such studies. However, its potential for abuse and toxicity limit its use in human studies.
Direcciones Futuras
There are several future directions for research on 1-(Piperidin-1-yl)propan-2-yl 2-chlorobenzoate. One area of interest is the development of new dopamine reuptake inhibitors with improved selectivity and reduced toxicity. Another area of interest is the investigation of the role of dopamine in psychiatric disorders such as depression and schizophrenia. Finally, the potential for this compound as a treatment for addiction should be further explored.
Métodos De Síntesis
1-(Piperidin-1-yl)propan-2-yl 2-chlorobenzoate can be synthesized by the reaction of 2-chlorobenzoic acid with 1-(piperidin-1-yl)propan-2-ol in the presence of a dehydrating agent. The resulting product is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
1-(Piperidin-1-yl)propan-2-yl 2-chlorobenzoate has been extensively studied for its effects on the central nervous system. It has been used in animal studies to investigate the role of dopamine in reward processing and addiction. This compound has also been used in studies investigating the effects of dopamine reuptake inhibitors on mood and cognition.
Propiedades
Fórmula molecular |
C15H20ClNO2 |
|---|---|
Peso molecular |
281.78 g/mol |
Nombre IUPAC |
1-piperidin-1-ylpropan-2-yl 2-chlorobenzoate |
InChI |
InChI=1S/C15H20ClNO2/c1-12(11-17-9-5-2-6-10-17)19-15(18)13-7-3-4-8-14(13)16/h3-4,7-8,12H,2,5-6,9-11H2,1H3 |
Clave InChI |
GYPYGHLVRFWZAF-UHFFFAOYSA-N |
SMILES |
CC(CN1CCCCC1)OC(=O)C2=CC=CC=C2Cl |
SMILES canónico |
CC(CN1CCCCC1)OC(=O)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294962.png)


![2-[Tert-butyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294981.png)


![2-[Benzyl(methyl)amino]ethyl 3,5-ditert-butylbenzoate](/img/structure/B294987.png)







